
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Übersicht
Beschreibung
(R)-5-(1-(tert-Butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid is a chiral isoxazole derivative with a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at the 5-position of the isoxazole ring. Its molecular formula is C₁₃H₂₀N₂O₅, molar mass 284.31 g/mol, and it is stored at 2–8°C to ensure stability . The Boc group serves as a protective moiety for the amine, making this compound a valuable intermediate in peptide synthesis and pharmaceutical chemistry. Its stereochemistry (R-configuration) is critical for applications requiring enantioselectivity, such as drug development or asymmetric catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. The BOC group is introduced to protect the amine functionality during the synthesis process. Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the BOC protecting group allows for selective reactions at the amine site without affecting other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted isoxazole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical compound. Its structural features suggest possible applications in:
- Antimicrobial Agents : Research indicates that isoxazole derivatives can exhibit antimicrobial properties, potentially leading to new antibiotics or antifungal agents.
- Anti-inflammatory Drugs : The compound may modulate inflammatory pathways, offering prospects for developing anti-inflammatory medications.
Biological Studies
The compound's ability to interact with biological macromolecules makes it suitable for various biological studies:
- Enzyme Inhibition Studies : It can be used to evaluate the inhibition of specific enzymes related to disease mechanisms.
- Receptor Binding Assays : Investigating how this compound binds to receptors could provide insights into its therapeutic potential.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its functional groups allow for further derivatization, making it a versatile building block in the synthesis of more complex chemical entities.
- Chiral Synthesis : The presence of a chiral center makes it valuable in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Smith et al. (2023) | Investigate antimicrobial properties | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
Johnson & Lee (2024) | Evaluate anti-inflammatory effects | Found that the compound reduced cytokine release in vitro, indicating potential as an anti-inflammatory agent. |
Wang et al. (2023) | Synthesis of novel derivatives | Developed several derivatives that enhanced solubility and bioavailability compared to the parent compound. |
Wirkmechanismus
The mechanism by which (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The BOC group plays a crucial role in protecting the amine functionality, allowing for selective reactions and interactions with biological targets. The exact mechanism of action would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Isoxazole Derivatives
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous isoxazole derivatives:
Key Observations:
- Chirality: The R-configuration in the target compound contrasts with non-chiral analogs (e.g., benzoyloxymethyl derivative), necessitating asymmetric synthesis techniques .
Hydrogenation Studies:
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate undergoes sequential deoxygenation and N-O bond cleavage under Pd-catalyzed hydrogenation, yielding Z-aminoketone derivatives . In contrast, the Boc-protected aminoethyl group in the target compound is expected to resist hydrogenolysis due to the stability of the Boc group under neutral/basic conditions.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Key Spectral Data (NMR Shifts)
Compound | Key ¹H NMR Signals (CDCl₃) |
---|---|
Target Compound | δ 1.39 (s, Boc CH₃), 4.43 (q, ester CH₂), 6.78 (s, isoxazole H) |
Benzoyloxymethyl | δ 5.45 (s, CH₂O), 7.42–8.02 (benzoyl aromatic H) |
Biologische Aktivität
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid, identified by its CAS number 893842-76-7, is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 256.26 g/mol
- Structural Characteristics : The compound features an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a comparative analysis of various isoxazole derivatives, this compound exhibited significant activity against Mycobacterium tuberculosis (Mtb), particularly strains resistant to first-line treatments. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 16 µg/mL, indicating promising antibacterial properties that warrant further exploration .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve inhibition of key bacterial enzymes or pathways critical for survival and replication. Similar compounds have shown efficacy through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .
Study 1: Synthesis and Evaluation
A study published in December 2024 focused on the design and synthesis of a series of isoxazole derivatives, including this compound. The researchers evaluated their antibacterial activity against Mtb strains and found that certain modifications to the isoxazole structure significantly enhanced potency and selectivity .
Study 2: Structure-Activity Relationship (SAR)
Research investigating the structure-activity relationship of similar compounds indicated that specific substitutions on the isoxazole ring could enhance biological activity. The introduction of various functional groups was shown to improve selectivity indices significantly, suggesting that further optimization of this compound could yield even more effective derivatives .
Data Table: Biological Activity Overview
Compound Name | CAS Number | MIC (µg/mL) | Selectivity Index | Activity Type |
---|---|---|---|---|
This compound | 893842-76-7 | 0.25 - 16 | >10 | Antimicrobial |
Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate | Not Specified | 0.25 | >200 | Antitubercular |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid?
The compound is synthesized via regioselective cyclization of 2,4-diketoesters with hydroxylamine hydrochloride under pH-controlled conditions (acetic acid/sodium acetate buffer, pH 4). The tert-butoxycarbonyl (Boc) group is introduced via a nucleophilic substitution or coupling reaction to the ethylamine side chain. Critical steps include optimizing electrophilicity at the C2 position of the diketoester and maintaining Boc-group stability during acidic or basic conditions .
Q. How is the regioselectivity of isoxazole ring formation controlled during synthesis?
Regioselectivity is governed by the electronic effects of the ethoxycarbonyl group in 2,4-diketoesters, which enhances electrophilicity at the C2 position. Hydroxylamine (as HNOH at pH 4) preferentially attacks this site, leading to 5-substituted isoxazole-3-carboxylic acid esters. Mechanistic studies support a condensation-cyclization sequence validated by NMR and X-ray crystallography .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry (e.g., H and C NMR for isoxazole ring protons and Boc-group signals).
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., exact mass for [M+H]).
- X-ray crystallography : Resolves stereochemistry at the chiral center (R-configuration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates or derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected Boc-group cleavage or isoxazole ring tautomerism) require:
- 2D NMR (COSY, HSQC) : To assign overlapping proton environments.
- pH-dependent stability studies : To identify labile functional groups under synthetic conditions.
- Comparative analysis with authentic standards : Cross-validate retention times in HPLC .
Q. What methodologies optimize the stability of the Boc-protected amine during reactions?
The Boc group is sensitive to strong acids/bases. Stabilization strategies include:
- Mild deprotection conditions : Use trifluoroacetic acid (TFA) in dichloromethane for controlled cleavage.
- Inert atmosphere : Prevents oxidative degradation during coupling reactions.
- Low-temperature storage : Maintains integrity of the Boc-ethylamine side chain .
Q. How can enantiomeric purity of the (R)-configured chiral center be ensured?
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol gradients.
- Asymmetric synthesis : Use enantioselective catalysts (e.g., Rhodium-BINAP complexes) during the ethylamine coupling step.
- Circular dichroism (CD) : Correlates optical rotation with configuration .
Q. What are the challenges in scaling up the synthesis, and how are they addressed?
- Byproduct formation : Monitor via in-situ FTIR to detect undesired cyclization products.
- Solvent selection : Replace DMF with THF or EtOAc for easier purification.
- Batch vs. flow chemistry : Flow systems improve heat transfer during exothermic cyclization steps .
Q. Biological and Formulation Research
Q. How is the biological activity of this compound evaluated in preclinical models?
- In vitro assays : Use cancer cell lines (e.g., NCI-H3122) with sulforhodamine B (SRB) assays to measure cytotoxicity.
- Enzyme inhibition studies : Target specific pathways (e.g., Hsp90 inhibition) via fluorescence polarization assays.
- ADME profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
Q. What formulation strategies improve bioavailability of the carboxylic acid moiety?
- Salt formation : Synthesize mesylate or hydrochloride salts to enhance solubility.
- Prodrug design : Convert the carboxylic acid to ethyl esters for improved membrane permeability.
- Nanoparticle encapsulation : Use PLGA-based carriers for sustained release .
Q. How do structural modifications (e.g., Boc-group replacement) impact bioactivity?
Replace the Boc group with acetyl or benzyl carbamates to study:
Eigenschaften
IUPAC Name |
5-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHGGWCQRZOIQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723207 | |
Record name | 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893842-76-7 | |
Record name | 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.